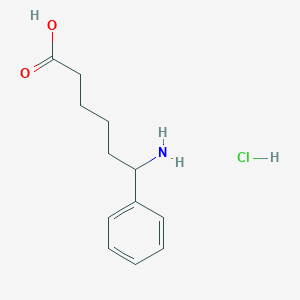

6-Amino-6-phenylhexanoic acid hydrochloride

Description

Properties

IUPAC Name |

6-amino-6-phenylhexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10;/h1-3,6-7,11H,4-5,8-9,13H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLHGCHKSJJHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The action environment of a compound refers to how environmental factors can influence its action, efficacy, and stability. This can include factors such as temperature, pH, and the presence of other compounds. For 6-Amino-6-phenylhexanoic acid hydrochloride, it’s known to be stable at room temperature .

Biological Activity

6-Amino-6-phenylhexanoic acid hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as a pharmacological agent. This compound is characterized by its unique structure, which includes an amino group and a phenyl group, contributing to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amino group facilitates hydrogen bonding with biological molecules, while the phenyl group enhances hydrophobic interactions. These interactions can modulate several biochemical pathways, influencing cellular processes such as mitochondrial function and protein engagement.

Key Mechanisms

- Hydrogen Bonding : The amino group forms hydrogen bonds with target biomolecules.

- Hydrophobic Interactions : The phenyl group participates in hydrophobic interactions, affecting the stability and activity of proteins.

Antifibrinolytic Properties

One of the notable biological activities of this compound is its antifibrinolytic effect. This property is essential in preventing excessive bleeding during surgical procedures or trauma. The compound mimics lysine residues, which are crucial for plasminogen binding to fibrin, thus inhibiting the fibrinolysis process.

Comparative Antifibrinolytic Activity

| Compound | IC50 (mM) |

|---|---|

| 6-Amino-6-phenylhexanoic acid HCl | TBD |

| Epsilon-Aminocaproic Acid (EACA) | 0.2 |

| H-EACA-NLeu-OH | <0.02 |

| HCl × H-EACA-Leu-OH | 0.08 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases like Charcot-Marie-Tooth Disease type 2A (CMT2A). The compound acts as a small molecule activator of mitofusin proteins, enhancing mitochondrial fusion and function.

Case Study: CMT2A Treatment

In preclinical studies, derivatives of 6-amino-6-phenylhexanoic acid were shown to cross the blood-brain barrier effectively and engage mitochondrial targets in neuronal cells. This suggests that such compounds could be developed into therapeutic agents for CMT2A and potentially other neurodegenerative conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for its application in clinical settings. Studies indicate that it possesses favorable properties such as good oral bioavailability and the ability to penetrate the blood-brain barrier.

Key Pharmacokinetic Findings

- Oral Bioavailability : Demonstrated effectiveness in crossing biological barriers.

- Target Engagement : Active engagement with mitochondrial proteins in neuronal axons.

Scientific Research Applications

Clinical Applications

Antifibrinolytic Agent

6-Ahx is primarily recognized for its use as an antifibrinolytic drug. It functions by inhibiting fibrinolysis, the process that breaks down fibrin in blood clots. Its mechanism involves blocking the interaction between plasminogen and fibrin more effectively than lysine, making it a potent agent in managing conditions such as excessive bleeding during surgery or trauma .

Peptide Synthesis

The compound serves as a crucial building block in peptide synthesis. Its hydrophobic properties enhance the stability and efficacy of peptides used in therapeutic applications. Research indicates that derivatives of 6-Ahx can exhibit enhanced biological activity compared to their parent compounds, making them valuable in developing new medications .

Biochemical Applications

Linker in Biologically Active Structures

6-Ahx is frequently employed as a hydrophobic linker in the design of biologically active peptides and proteins. This application is particularly significant in drug design, where maintaining structural integrity while enhancing bioavailability is critical. The flexible nature of 6-Ahx allows it to facilitate the formation of complex structures necessary for effective biological interactions .

Modification of Peptide Backbone

The incorporation of 6-Ahx into peptide sequences can improve their resistance to proteolysis, thereby increasing their therapeutic potential. For instance, replacing standard amino acids with 6-Ahx can lead to peptides that retain their biological function while being less susceptible to enzymatic degradation .

Material Science Applications

Polyamide Production

In materials science, 6-Ahx is utilized in the synthesis of polyamides, particularly nylon-6 and nylon-66. Its role as a precursor in these polymers contributes to the development of high-performance materials with desirable mechanical properties . The synthesis typically involves the hydrolysis of ε-caprolactam, which remains a standard method since its introduction in the 1960s .

Table: Summary of Applications

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key properties of 6-amino-6-phenylhexanoic acid hydrochloride with analogous compounds:

Key Differences and Implications

The phenyl moiety likely reduces water solubility but may enhance binding to aromatic targets in biological systems.

Functional Group Reactivity: Compared to 6-aminohexanoyl chloride (), which is highly reactive due to the acyl chloride group, the target compound’s carboxylic acid group offers milder reactivity, suitable for pH-dependent applications.

Applications: Methyl 6-aminohexanoate HCl () is used as a synthetic intermediate where esterification improves membrane permeability. 6-Amino-1-hexanethiol HCl () leverages its thiol group for bioconjugation, a feature absent in the target compound.

Stability: Hydrochloride salts like Nicardipine HCl () are often stabilized against hydrolysis in acidic conditions. While direct data for 6-amino-6-phenylhexanoic acid HCl is lacking, its hydrochloride form likely enhances crystallinity and shelf life compared to free-base analogs.

Research Findings and Limitations

- Structural Analogs: Compounds like 6-aminohexanoic acid and its esters () are well-studied for peptide synthesis and drug delivery, whereas the phenylated variant remains undercharacterized.

Preparation Methods

Hydrolysis of Caprolactam Derivatives and Subsequent Functionalization

One of the primary routes to prepare 6-aminohexanoic acid derivatives, which can be adapted to 6-amino-6-phenylhexanoic acid hydrochloride, involves the hydrolysis of caprolactam or its analogs followed by selective functionalization.

-

- Caprolactam or substituted caprolactam (such as phenyl-substituted analogs) is reacted with aqueous alkali hydroxides (e.g., potassium hydroxide) under controlled heating (typically 90-95°C) for extended periods (up to 10 hours) to open the lactam ring and form the corresponding amino acid salt.

- The reaction mixture is then treated with activated charcoal and filtered to remove impurities.

- Neutralization with organic acids such as acetic acid in an alcohol solvent (preferably isopropanol) yields the free amino acid or its hydrochloride salt upon further acidification with hydrochloric acid.

- Purification involves crystallization or recrystallization using solvent/anti-solvent systems (e.g., water/isopropanol mixtures) to achieve high purity (>99.9% by HPLC).

-

Step Conditions Notes Hydrolysis 90-95°C, 10 hours, aqueous KOH Ring opening of caprolactam derivatives Charcoal treatment Room temperature, 30 min Removes colored impurities Neutralization Acetic acid in isopropanol Adjusts pH to isolate amino acid Crystallization 25-70°C, solvent/anti-solvent Isopropanol commonly used as anti-solvent Purity and Yield :

The process yields highly pure 6-aminohexanoic acid derivatives with purities up to 99.98% by HPLC, substantially free of lactam and chloride impurities.

Synthesis via Cyclohexanone Oxime and Caprolactam Formation

An alternative preparative route involves the synthesis of caprolactam intermediates from cyclohexanone oxime, which can then be converted to the target amino acid hydrochloride.

-

- Cyclohexanone is reacted with hydroxylamine or its salts (hydrochloride, sulfate) in suitable solvents (e.g., alcohols, ethers) to form cyclohexanone oxime.

- The oxime is treated in situ with mineral or organic acids (e.g., sulfuric acid, acetic acid) to produce caprolactam derivatives.

- Subsequent hydrolysis and purification steps as described above yield the amino acid hydrochloride.

Chemical Derivatization for Phenyl Substitution

The introduction of a phenyl group at the 6-position of aminohexanoic acid is typically achieved by:

- Starting from 6-aminohexanoic acid or caprolactam derivatives with a phenyl substituent already incorporated on the hexanoic chain.

- Alternatively, synthetic routes involve the use of substituted cyclohexanone precursors bearing phenyl groups, followed by oxime formation and lactamization.

- Post-synthetic modification of 6-aminohexanoic acid hydrochloride by phenylation reactions under controlled conditions may also be employed, although detailed procedures are less commonly reported.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The hydrolysis of caprolactam under alkaline conditions followed by acid neutralization and solvent crystallization is the most established and scalable method, yielding high purity products suitable for pharmaceutical applications.

- Use of isopropanol as an anti-solvent improves crystallization efficiency and purity.

- Activated charcoal treatment is critical for removing colored impurities and trace organics.

- Biocatalytic methods offer environmentally friendly alternatives but require further optimization to reduce intermediate toxicity and improve yields.

- Phenyl substitution impacts the chemical behavior and may require tailored synthetic routes, often involving phenyl-substituted cyclohexanone precursors or post-synthetic modifications.

Q & A

Q. What are the standard synthesis routes for 6-amino-6-phenylhexanoic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via reductive amination of 6-oxo-6-phenylhexanoic acid using sodium cyanoborohydride in the presence of ammonium chloride, followed by HCl neutralization . Key optimization parameters include:

- Catalyst selection : Test alternatives to sodium cyanoborohydride (e.g., NaBH₃CN) to improve yield.

- pH control : Maintain pH 6–7 during reductive amination to avoid side reactions.

- Temperature : Optimize between 25–40°C to balance reaction rate and byproduct formation.

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the presence of the phenyl group (δ 7.2–7.5 ppm for aromatic protons) and the aminohexanoic acid backbone (δ 1.2–3.1 ppm for aliphatic protons) .

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) to assess purity (>98%) and detect impurities. Retention time typically ranges 8–10 minutes under isocratic conditions .

- Mass spectrometry (ESI-MS) : Verify molecular weight ([M+H]+ = 240.1) and fragmentation patterns to confirm structure .

Q. How do solubility properties influence experimental design for this compound?

Methodological Answer: this compound is highly soluble in water (~800 g/L at 20°C) but poorly soluble in nonpolar solvents. For biological assays:

- Prepare stock solutions in PBS (pH 7.4) or DMSO (≤5% v/v to avoid cytotoxicity).

- For kinetic studies, pre-warm aqueous solutions to 37°C to prevent precipitation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye irritation (GHS Category 2) .

- Ventilation : Use fume hoods for weighing and dissolution to minimize inhalation of fine particles.

- Storage : Keep in airtight containers at RT, protected from moisture and light to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from assay variability or structural analogs. Mitigate by:

- Comparative studies : Test the compound alongside analogs (e.g., 6-aminohexanoic acid) under identical conditions.

- Dose-response curves : Use ≥3 independent replicates to establish EC₅₀/IC₅₀ values.

- Statistical validation : Apply ANOVA or t-tests to assess significance (p < 0.05) .

Example structural comparisons:

| Compound | Key Differences | Bioactivity Variance |

|---|---|---|

| 6-Aminohexanoic acid | Shorter chain, no phenyl group | Lower enzyme inhibition |

| 2-Amino-4-methylpentanoic acid | Branched chain | Altered receptor affinity |

Q. How to design experiments probing the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Scaffold modifications : Synthesize derivatives (e.g., alkyl chain length, phenyl substituents) and test against target enzymes (e.g., proteases).

- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict electronic effects of substituents on binding energy .

- Biological assays : Pair SPR (surface plasmon resonance) for binding kinetics with cell-based assays (e.g., apoptosis in cancer lines) .

Q. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

Q. How to optimize HPLC methods for detecting trace impurities in synthesized batches?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.